

# JNJ-26146900: A Technical Guide for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26146900 |           |
| Cat. No.:            | B1673006     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

JNJ-26146900 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated potential in preclinical models of prostate cancer.[1] Developed by Johnson & Johnson, this compound exhibits a unique pharmacological profile, acting as an antagonist to the androgen receptor (AR) in prostate tissue while showing anabolic effects in other tissues like bone and muscle.[1] This dual activity makes it a compound of interest for the treatment of prostate cancer, where androgen receptor signaling is a key driver of disease progression.[2][3] This technical guide provides a comprehensive overview of JNJ-26146900, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

### **Core Compound Information**



| Property            | Value                                                                                                  | Source |
|---------------------|--------------------------------------------------------------------------------------------------------|--------|
| Chemical Name       | 2-[(2R)-1-ethylsulfonyl-2-<br>hydroxypropan-2-yl]-6-<br>(trifluoromethyl)-1H-indole-5-<br>carbonitrile | [1]    |
| Molecular Formula   | C15H15F3N2O3S                                                                                          | [1]    |
| Molar Mass          | 360.35 g⋅mol−1                                                                                         | [1]    |
| Mechanism of Action | Selective Androgen Receptor<br>Modulator (SARM); Androgen<br>Receptor Antagonist                       | [1]    |

# **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from preclinical studies of **JNJ-26146900**.

**In Vitro Activity** 

| Parameter | Value  | Species | Assay System                                | Source |
|-----------|--------|---------|---------------------------------------------|--------|
| Ki        | 400 nM | Rat     | Androgen Receptor Competitive Binding Assay | [3]    |

# In Vivo Efficacy in Prostate Cancer Models



| Animal<br>Model                 | Treatment<br>Group | Dosage        | Route of<br>Administrat<br>ion | Tumor<br>Growth<br>Inhibition        | Source |
|---------------------------------|--------------------|---------------|--------------------------------|--------------------------------------|--------|
| Dunning Rat<br>Model            | JNJ-<br>26146900   | 30-100 mg/kg  | Oral (p.o.)                    | Prevents<br>prostate<br>tumor growth | [3]    |
| CWR22-LD1<br>Mouse<br>Xenograft | JNJ-<br>26146900   | Not specified | Oral (p.o.)                    | Significantly inhibits tumor growth  | [3]    |

In Vivo Pharmacodynamic Effects

| Animal<br>Model                                    | Treatment<br>Group | Dosage       | Route of<br>Administrat<br>ion | Effect                                                           | Source |
|----------------------------------------------------|--------------------|--------------|--------------------------------|------------------------------------------------------------------|--------|
| Adult Male<br>Sprague-<br>Dawley Rats              | JNJ-<br>26146900   | 10-100 mg/kg | Oral (p.o.)                    | Decreased wet weight of ventral prostate and levator ani muscles | [3]    |
| Adult Male Sprague- Dawley Rats (Orchidectom ized) | JNJ-<br>26146900   | 30 mg/kg     | Oral (p.o.)                    | Significantly reduces castration-induced tibial bone loss        | [3]    |

# **Signaling Pathway**

**JNJ-26146900** exerts its effects by modulating the androgen receptor signaling pathway. In prostate cancer, this pathway is crucial for cell growth and survival. The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for an antagonist like **JNJ-26146900**.





Click to download full resolution via product page

Androgen Receptor Signaling Pathway and JNJ-26146900 Inhibition.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of **JNJ-26146900**.

### **Androgen Receptor Competitive Binding Assay**

This assay is used to determine the binding affinity (Ki) of a test compound for the androgen receptor.

Objective: To quantify the ability of **JNJ-26146900** to displace a radiolabeled androgen from the rat androgen receptor.

#### Materials:

- Rat ventral prostate cytosol (source of androgen receptor)
- Radiolabeled androgen (e.g., [3H]-R1881)

### Foundational & Exploratory



- JNJ-26146900 (or other test compounds)
- Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
- Scintillation cocktail
- Filter plates and vacuum manifold
- Scintillation counter

#### Protocol:

- Preparation of Reagents: Prepare serial dilutions of JNJ-26146900 and a fixed concentration
  of the radiolabeled androgen in the assay buffer. Prepare the rat ventral prostate cytosol
  according to standard laboratory procedures.
- Incubation: In a multi-well plate, combine the prostate cytosol, radiolabeled androgen, and varying concentrations of **JNJ-26146900**. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen). Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and apply a vacuum to trap the receptor-bound radioligand on the filter. Wash the filters with cold assay buffer to remove unbound radioligand.
- Quantification: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of specific binding at each concentration of JNJ-26146900. Determine the IC50 value (the concentration of JNJ-26146900 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [JNJ-26146900: A Technical Guide for Prostate Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673006#jnj-26146900-for-prostate-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com